molecular formula C23H23ClN2O4 B251636 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

Cat. No. B251636
M. Wt: 426.9 g/mol
InChI Key: IYNUXBVHSUTOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines, which are important in the immune system. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 selectively inhibits 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, CP-690,550 blocks the downstream signaling of these cytokines, which are important in the immune system. This results in a reduction of inflammation and immune cell activation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In animal models, CP-690,550 reduces inflammation and immune cell activation, which are key features of autoimmune diseases. CP-690,550 also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). In clinical trials, CP-690,550 has been shown to improve disease symptoms and reduce the progression of joint damage in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, which makes it a valuable tool for studying the role of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in the immune system. CP-690,550 has also been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers to draw upon.
One limitation of CP-690,550 is its specificity for 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide. While this specificity is advantageous for studying the role of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in the immune system, it may limit the potential therapeutic uses of CP-690,550. Additionally, CP-690,550 has not been extensively studied in other disease models, which may limit its potential applications.

Future Directions

There are several future directions for research on CP-690,550. One direction is to investigate the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the potential use of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CP-690,550 and its effects on the immune system.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorophenylboronic acid with 3-methoxy-4-(pentanoylamino)benzaldehyde to form a key intermediate. This intermediate is then coupled with furan-2-carboxylic acid to form the final product, CP-690,550. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, CP-690,550 has shown efficacy in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.

properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H23ClN2O4/c1-3-4-8-22(27)26-18-10-9-17(14-21(18)29-2)25-23(28)20-12-11-19(30-20)15-6-5-7-16(24)13-15/h5-7,9-14H,3-4,8H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

IYNUXBVHSUTOTR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.